molecular formula C11H17N3O2 B1478588 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carboxylic acid CAS No. 2097943-85-4

1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1478588
CAS No.: 2097943-85-4
M. Wt: 223.27 g/mol
InChI Key: XQFUYVHODKIGIO-UHFFFAOYSA-N
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Description

1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carboxylic acid is a novel chemical entity designed for research and development, particularly in medicinal chemistry. This compound features a 3,5-dimethyl-1H-pyrazole scaffold linked to a pyrrolidine-3-carboxylic acid group, a structure motif associated with diverse biological activities . The 3,5-dimethylpyrazole unit is a privileged structure in drug discovery, known to contribute to potent pharmacological effects by enabling targeted interactions with various enzymes and receptors . Preliminary research on analogous structures suggests potential therapeutic applications for this compound in several areas. Its molecular framework is of significant interest for the development of potential treatments for conditions such as ATTR amyloidosis , as seen with a structurally related orphan-designated compound . Furthermore, the presence of the carboxylic acid functional group on the pyrrolidine ring may allow it to mimic natural substrates or interact with metal ions in active sites, which can be exploited in designing enzyme inhibitors. Related pyrazole-carboxylic acid derivatives have shown activity as phosphodiesterase (PDE) inhibitors , indicating a potential mechanism of action for this compound through the modulation of cyclic nucleotide signaling pathways. Researchers are investigating this and other potential mechanisms, including interactions with other enzymatic targets. This reagent serves as a key intermediate and pharmacophore for synthesizing new chemical libraries and probing biological systems.

Properties

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-7-10(8(2)13-12-7)6-14-4-3-9(5-14)11(15)16/h9H,3-6H2,1-2H3,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFUYVHODKIGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carboxylic acid (CAS No. 2097943-85-4) is a complex organic compound with potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N3O2C_{16}H_{21}N_3O_2 with a molecular weight of 279.36 g/mol. The compound features a pyrrolidine ring and a pyrazole moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the pyrazole and pyrrolidine intermediates. The final coupling step is crucial for achieving the desired compound structure. Common reagents include various acids and bases to facilitate the formation of the pyrrolidine ring .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Notably:

  • Cell Viability Studies : In vitro assays using A549 human lung adenocarcinoma cells demonstrated that this compound significantly reduces cell viability. For instance, treatment with a concentration of 100 µM resulted in a viability reduction to approximately 63% compared to untreated controls .
  • Mechanism of Action : The compound appears to modulate autophagy pathways by interfering with mTORC1 activity, which is critical in cancer cell metabolism and survival. This modulation leads to increased autophagic flux and may enhance cytotoxic effects against cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens:

  • Gram-positive Bacteria : The compound exhibits structure-dependent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate significant potency against these strains .
  • Multidrug-resistant Pathogens : Screening against multidrug-resistant strains revealed that certain derivatives of this compound could effectively inhibit growth, suggesting potential as a therapeutic agent in treating resistant infections .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

Study Objective Findings
Study 1Evaluate anticancer effects on A549 cellsReduced cell viability by up to 63% at 100 µM concentration
Study 2Assess antimicrobial efficacy against resistant strainsDemonstrated significant inhibition of Staphylococcus aureus growth
Study 3Investigate mechanism involving mTORC1 modulationIncreased autophagic flux leading to enhanced cytotoxicity

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₁H₁₇N₃O₂
  • Molecular Weight : 223.27 g/mol
  • Structural Features : The presence of a pyrrolidine ring and a pyrazole moiety contributes to its biological activity and reactivity.

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the pyrrolidine ring enhances these effects by improving bioavailability and selectivity towards cancer cells. For instance, compounds similar to 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carboxylic acid have shown promising results in inhibiting tumor growth in vitro and in vivo models .
  • Neuroprotective Effects
    • Research suggests that compounds containing pyrrolidine and pyrazole structures may offer neuroprotective benefits. These compounds can modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anti-inflammatory Properties
    • The compound's ability to inhibit inflammatory pathways has been explored, with findings indicating that it may reduce markers of inflammation in various models. This makes it a candidate for developing treatments for chronic inflammatory conditions .

Agricultural Applications

  • Pesticide Development
    • The unique chemical structure of this compound allows it to interact with biological systems in plants and pests. Research has been conducted on its efficacy as a pesticide or herbicide, with preliminary results showing effectiveness against certain pests while being safe for beneficial insects .
  • Growth Regulation
    • Some studies have indicated that this compound may act as a plant growth regulator, promoting growth under specific conditions. This application could be vital for enhancing crop yields in agricultural practices .

Materials Science Applications

  • Polymer Synthesis
    • The compound can be utilized in the synthesis of novel polymers with specific properties tailored for applications in coatings, adhesives, or biomedical devices. Its ability to form cross-links within polymer matrices could enhance mechanical strength and thermal stability .
  • Nanotechnology
    • There are emerging applications in nanotechnology where this compound can be used as a building block for creating nanomaterials with unique electronic or optical properties. This could lead to advancements in sensors or energy storage devices .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated significant inhibition of cancer cell proliferation.
Neuroprotective Effects Showed potential to protect neuronal cells from oxidative stress.
Pesticide Development Effective against target pests with minimal impact on non-target species.
Polymer Synthesis Improved mechanical properties in synthesized polymers.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions:

  • Methyl ester formation : Reacts with methanol in the presence of H₂SO₄ to yield methyl 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carboxylate .

  • Hydrazide synthesis : Treatment with hydrazine monohydrate in refluxing propan-2-ol produces the corresponding carbohydrazide .

  • Amidation : Reacts with isocyanates or isothiocyanates to form carboxamides (e.g., 14 , 15 ) or carbothioamides (e.g., 16 , 17 ) .

Key Conditions :

Reaction TypeReagents/ConditionsProduct
EsterificationMeOH, H₂SO₄, refluxMethyl ester
Hydrazide formationNH₂NH₂·H₂O, propan-2-ol, reflux1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carbohydrazide
AmidationR-NCO/R-NCS, MeOH, RTCarboxamides/Carbothioamides

Condensation Reactions

The hydrazide derivative participates in condensation reactions:

  • Hydrazones : Forms Schiff bases with aromatic aldehydes (e.g., 4–15 ) in propan-2-ol under reflux .

  • Heterocycle formation : Reacts with hexane-2,5-dione or pentane-2,4-dione in acidic conditions to yield pyrrole (18 ) or pyrazole (19 ) derivatives .

Example :

  • Condensation with indoline-2,3-dione produces 3-methyleneindolin-2-one hybrids (17 ) in 73% yield .

Decarboxylation and Ring Modifications

  • Decarboxylation : Heating under basic conditions removes CO₂, generating 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine.

  • Pyrrolidine ring alkylation : The tertiary amine reacts with alkyl halides (e.g., benzyl bromide) to form quaternary ammonium salts.

Functional Group Interconversion

  • Carboxylic acid → Acid chloride : Treatment with SOCl₂ or PCl₃ generates the acyl chloride for further reactions (e.g., Friedel-Crafts acylation).

  • Reduction : The carboxylic acid is reduced to a primary alcohol using LiAlH₄.

Complexation with Metals

The pyrazole moiety acts as a ligand for transition metals (e.g., Fe³⁺, Co²⁺), forming coordination complexes via N-donor sites .

Structural Insight :

  • Pyrazole’s imine nitrogen coordinates metals, while the carboxylic acid may participate in hydrogen bonding .

Biological Activity-Driven Reactions

  • Enzyme inhibition : The pyrrolidine-carboxylic acid scaffold interacts with HBV core proteins via hydrogen bonding (e.g., residues L140, T142) .

  • Pharmacophore optimization : Methyl and pyrazole groups enhance metabolic stability, guiding reactions like sulfonylation or glyoxamide incorporation .

Comparison with Similar Compounds

a) 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

  • Key Differences : Replaces the pyrazolylmethyl group with a methyl group at position 1 and introduces a 5-oxo (keto) group.

b) 1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic Acid (CAS 1339159-33-9)

  • Key Differences : Positions the pyrazole substituent at pyrrolidine position 2 instead of 1 and retains the 5-oxo group.
  • Implications: The altered substitution pattern may lead to distinct conformational preferences and interaction profiles. The 5-oxo group could stabilize enolate formation, enhancing reactivity in medicinal chemistry applications .

Pyrazole-Containing Heterocycles with Carboxylic Acid Moieties

a) 3-[7-(1,5-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic Acid ()

  • Key Differences: Features a triazolopyrimidine core linked to propanoic acid instead of pyrrolidine.
  • Implications: The fused triazolopyrimidine system increases aromaticity and planarity, enhancing interactions with flat binding pockets (e.g., kinase ATP sites). The propanoic acid linker may offer greater flexibility than the rigid pyrrolidine-carboxylic acid .

b) 1-[4-(1-Methyl-1H-pyrazol-3-yl)-benzyl]-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Derivatives ()

  • Key Differences : Incorporates a benzyl-linked pyrrolopyridine core instead of pyrrolidine.
  • The benzyl group introduces additional hydrophobic interactions .

Functional Group Modifications in Pyrazole Derivatives

a) 6-Ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid ()

  • Key Differences : Replaces pyrrolidine with a pyrazolopyridine scaffold.
  • Implications: The bicyclic pyrazolopyridine system improves metabolic stability compared to monocyclic pyrrolidine. The 4-methoxyphenyl group enhances lipophilicity and may influence blood-brain barrier penetration .

Data Tables: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Evidence Source
Target Compound Pyrrolidine 3-Carboxylic acid; 1-((3,5-dimethylpyrazol-4-yl)methyl) Flexible backbone; moderate lipophilicity -
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine 3-Carboxylic acid; 1-methyl; 5-oxo High polarity; hydrogen-bond acceptor
CAS 1339159-33-9 Pyrrolidine 3-Carboxylic acid; 2-(1-methylpyrazol-4-yl); 5-oxo Conformational diversity; enolate formation
3-[7-(1,5-Dimethylpyrazol-4-yl)-triazolo[...] Triazolopyrimidine Propanoic acid; 1,5-dimethylpyrazole Kinase inhibition; aromatic planar system
Pyrazolopyridine-4-carboxylic Acid Pyrazolopyridine 4-Carboxylic acid; 6-ethyl; 4-methoxyphenyl Metabolic stability; CNS targeting

Preparation Methods

Synthetic Strategy

The preparation of this compound generally involves two key segments:

  • Construction or availability of the pyrrolidine-3-carboxylic acid scaffold.
  • Introduction of the 3,5-dimethyl-1H-pyrazol-4-yl methyl substituent via appropriate coupling or condensation reactions.

Preparation of the Pyrrolidine-3-carboxylic Acid Core

The pyrrolidine-3-carboxylic acid core can be synthesized or sourced through established methods involving cyclization of amino acid derivatives or functionalization of pyrrolidine rings.

A representative approach includes:

  • Starting from itaconic acid or related unsaturated dicarboxylic acids.
  • Cyclization and functional group transformation to yield the 5-oxopyrrolidine-3-carboxylic acid derivative.
  • Esterification and subsequent hydrazide formation to allow further derivatization (as seen in related pyrrolidine-3-carboxylic acid derivatives synthesis).

Synthesis of the 3,5-Dimethyl-1H-pyrazol-4-yl Methyl Moiety

The 3,5-dimethyl-1H-pyrazole ring is typically prepared by condensation reactions involving methylhydrazine and 1,3-diketones or related precursors under acidic or catalytic conditions.

A general method includes:

  • Condensation of methylhydrazine with diketone intermediates to form the pyrazole ring.
  • Use of catalysts such as sodium iodide or potassium iodide to promote cyclization and condensation steps.
  • Control of reaction temperature and pH to optimize yield and purity.

Coupling of the Pyrazole Moiety to the Pyrrolidine Core

The key step to obtain 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carboxylic acid involves linking the pyrazole ring to the pyrrolidine-3-carboxylic acid via a methylene bridge.

Typical methods include:

  • Alkylation or substitution reactions where a halomethyl derivative of the pyrazole is reacted with the pyrrolidine nucleus.
  • Alternatively, reductive amination or condensation reactions can be employed using aldehyde or ketone functional groups on the pyrazole or pyrrolidine intermediates.
  • Reaction conditions often involve organic solvents such as methanol, ethanol, or isopropanol, sometimes with acid or base catalysts to facilitate coupling.

Example Preparation Method (Based on Related Pyrazole Carboxylic Acid Synthesis)

Step Description Reagents/Conditions Outcome/Yield
1 Substitution/hydrolysis Dissolve α,β-unsaturated ester and acid-binding agent in organic solvent; add 2,2-difluoroacetyl halide dropwise at low temperature; add alkali for hydrolysis Formation of α-difluoroacetyl intermediate
2 Condensation/cyclization Add catalyst (NaI or KI) to intermediate; react with methylhydrazine aqueous solution at low temperature; raise temperature under reduced pressure; acidify Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid; recrystallize in alcohol/water solvent mixture High purity pyrazole carboxylic acid obtained

Although this example focuses on a difluoromethyl-substituted pyrazole, the methodology is adaptable for 3,5-dimethyl substitution by selecting appropriate diketone precursors and reaction conditions.

Research Findings and Optimization Notes

  • Catalysts such as sodium iodide or potassium iodide significantly improve condensation and cyclization efficiency.
  • Recrystallization solvents comprising mixtures of alcohols (methanol, ethanol, isopropanol) and water in 35-65% proportions yield highly pure products.
  • Reaction temperature control during addition and cyclization steps is critical to avoid side reactions and maximize yield.
  • Hydrazine derivatives and substituted aldehydes or diketones enable structural diversification, allowing tailored synthesis of pyrazole derivatives linked to pyrrolidine cores.

Summary Table of Key Reaction Parameters

Parameter Typical Conditions Notes
Starting materials α,β-unsaturated esters, methylhydrazine, diketones Purity affects yield
Solvent Methanol, ethanol, isopropanol, water mixtures Solvent polarity influences crystallization
Catalyst Sodium iodide, potassium iodide Enhances cyclization efficiency
Temperature Low temperature for addition; elevated for cyclization Controlled to prevent decomposition
Reaction time Several hours to overnight Dependent on substrate reactivity
Purification Recrystallization Critical for product purity
Yield Typically 60-90% for hydrazone intermediates Varies with substituents and conditions

Q & A

Q. What are the recommended synthetic routes for 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carboxylic acid?

The synthesis of this compound typically involves alkylation or coupling reactions. For example:

  • Pyrazole-pyrrolidine coupling : A pyrazole derivative (e.g., 3,5-dimethyl-1H-pyrazole-4-carbaldehyde) can react with pyrrolidine-3-carboxylic acid via reductive amination or nucleophilic substitution. Catalysts like NaBH3_3CN or Pd-based systems may enhance yield .
  • Intermediate functionalization : Evidence from analogous compounds suggests that protecting groups (e.g., tert-butyl esters) can stabilize carboxylic acid moieties during synthesis, followed by deprotection under acidic conditions .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if handling powders due to potential respiratory irritation .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, as pyrazole derivatives may release hazardous vapors (e.g., nitrogen oxides) under thermal stress .
  • Storage : Store in a cool, dry environment (<4°C) in airtight containers to prevent decomposition .

Q. How can NMR and mass spectrometry confirm the compound’s structural integrity?

  • 1^1H-NMR : Key signals include:
    • Pyrrolidine protons: δ 1.8–2.2 ppm (multiplet, CH2_2 groups).
    • Pyrazole methyl groups: δ 2.3–2.5 ppm (singlet, 3,5-dimethyl).
    • Carboxylic acid proton: δ 12–13 ppm (broad, exchangeable) .
  • HRMS : The molecular ion peak should match the exact mass (calculated for C12_{12}H18_{18}N3_3O2_2: 260.1402 g/mol). Fragmentation patterns should align with pyrrolidine and pyrazole substructures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for coupling efficiency. Evidence from similar heterocycles shows Pd-mediated cross-couplings improve yields by 20–30% .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while reducing agents like NaBH4_4 stabilize reactive intermediates .
  • Temperature control : Maintain reactions at 50–60°C to balance kinetics and side-product formation. Higher temperatures (>80°C) risk decarboxylation .

Q. How can spectral data contradictions be resolved during characterization?

  • Multi-technique validation : Cross-validate NMR with IR (carboxylic acid C=O stretch at ~1700 cm1^{-1}) and X-ray crystallography (if crystalline) to confirm bond connectivity .
  • Dynamic NMR for stereochemistry : For pyrrolidine ring conformers, variable-temperature NMR can resolve overlapping signals caused by ring puckering .
  • Isotopic labeling : Use 13^{13}C-labeled precursors to trace carbon environments and assign ambiguous peaks .

Q. What stability challenges arise under varying storage conditions?

  • Hydrolytic degradation : The carboxylic acid group is prone to esterification or decarboxylation in humid environments. Store under inert gas (N2_2) with desiccants .
  • Photostability : Pyrazole derivatives may undergo photolytic decomposition. Use amber glass vials and avoid UV exposure .
  • Thermal stability : Differential scanning calorimetry (DSC) data from analogous compounds suggest decomposition onset at ~150°C. Avoid prolonged heating during purification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carboxylic acid

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